4-Chloro-2,3-difluoro-5-methoxyphenylboronic acid
Overview
Description
4-Chloro-2,3-difluoro-5-methoxyphenylboronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its ability to form carbon-carbon bonds, making it a crucial intermediate in the synthesis of various pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
4-Chloro-2,3-difluoro-5-methoxyphenylboronic acid has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of fluorescent probes and sensors.
Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, including potential anticancer and antiviral agents.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using it only in well-ventilated areas .
Mechanism of Action
Target of Action
4-Chloro-2,3-difluoro-5-methoxyphenylboronic acid is a type of organoboron compound . Organoboron compounds are highly valuable building blocks in organic synthesis . The primary targets of this compound are the carbon atoms in organic molecules that participate in carbon-carbon bond-forming reactions .
Mode of Action
The compound interacts with its targets through a process known as Suzuki–Miyaura (SM) cross-coupling . This reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
The SM cross-coupling reaction affects the biochemical pathways involved in carbon-carbon bond formation . The compound’s boron moiety can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C bond formations such as alkenylations, alkynylations, and arylations .
Pharmacokinetics
It’s worth noting that organoboron compounds are generally stable, readily prepared, and environmentally benign , which may influence their bioavailability.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide variety of organic compounds, making it a valuable tool in organic chemistry .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the SM cross-coupling reaction is known to be exceptionally mild and tolerant of various functional groups . Additionally, the compound is usually stable under normal conditions , but its stability can be affected by factors such as temperature and humidity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,3-difluoro-5-methoxyphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-chloro-2,3-difluoro-5-methoxyphenyl halide using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2,3-difluoro-5-methoxyphenylboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the reactants used. In Suzuki-Miyaura coupling, the product is typically a biaryl compound, which is a key intermediate in the synthesis of various complex molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyphenylboronic acid
- 4,5-Difluoro-2-methoxyphenylboronic acid
- 2,3-Difluoro-5-chloropyridine
Uniqueness
4-Chloro-2,3-difluoro-5-methoxyphenylboronic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it particularly useful in selective cross-coupling reactions and the synthesis of complex molecules .
Properties
IUPAC Name |
(4-chloro-2,3-difluoro-5-methoxyphenyl)boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BClF2O3/c1-14-4-2-3(8(12)13)6(10)7(11)5(4)9/h2,12-13H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDAUCOBRCLRBTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1F)F)Cl)OC)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BClF2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401202722 | |
Record name | Boronic acid, B-(4-chloro-2,3-difluoro-5-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401202722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2121513-09-3 | |
Record name | Boronic acid, B-(4-chloro-2,3-difluoro-5-methoxyphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-09-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-(4-chloro-2,3-difluoro-5-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401202722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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